molecular formula C14H11F6NO3 B8060326 3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester

3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester

Cat. No.: B8060326
M. Wt: 355.23 g/mol
InChI Key: NPBNEBPEUOMERG-WZUFQYTHSA-N
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Description

3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester is a synthetic organic compound characterized by the presence of trifluoromethyl groups and an acetylamino group attached to a cinnamic acid methyl ester backbone

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6NO3/c1-7(22)21-11(12(23)24-2)5-8-3-9(13(15,16)17)6-10(4-8)14(18,19)20/h3-6H,1-2H3,(H,21,22)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBNEBPEUOMERG-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester typically involves multiple steps. One common method starts with the preparation of 3,5-Bis(trifluoromethyl)cinnamic acid, which is then subjected to acetylation and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a probe in studying enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)cinnamic acid
  • 3,5-Bis(trifluoromethyl)cinnamic acid ethyl ester
  • 3,5-Bis(trifluoromethyl)-2-benzoic acid

Uniqueness

3,5-Bis(trifluoromethyl)-alpha-(acetylamino)cinnamic acid methyl ester is unique due to the presence of both trifluoromethyl and acetylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

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